

Comparative Bioavailability of Coretinphencone Formulations: A Fictional Analysis

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Compound of Interest

Compound Name: Coretinphencone

Cat. No.: B3028144

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This guide provides a comparative analysis of the bioavailability of three distinct formulations of the novel therapeutic agent, **Coretinphencone**: an immediate-release tablet, an extended-release capsule, and a nano-suspension. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the pharmacokinetic profiles of these formulations, supported by detailed experimental data and methodologies.

Quantitative Bioavailability Data

The relative bioavailability of the different **Coretinphencone** formulations was assessed in a crossover study involving healthy volunteers. Key pharmacokinetic parameters are summarized in the table below.

Formulation	Cmax (ng/mL)	Tmax (hr)	AUC (0-t) (ng·hr/mL)	Relative Bioavailability (%)
Immediate-Release Tablet	150 ± 25	1.5 ± 0.5	600 ± 75	100 (Reference)
Extended-Release Capsule	80 ± 15	4.0 ± 1.0	550 ± 60	91.7
Nano-suspension	250 ± 30	0.5 ± 0.2	720 ± 80	120.0

Experimental Protocols

Bioavailability Study Design

A randomized, open-label, single-dose, three-period crossover study was conducted in 24 healthy adult volunteers. Each subject received a single oral dose of the immediate-release tablet (50 mg), the extended-release capsule (50 mg), or the nano-suspension (50 mg), with a washout period of seven days between each treatment.

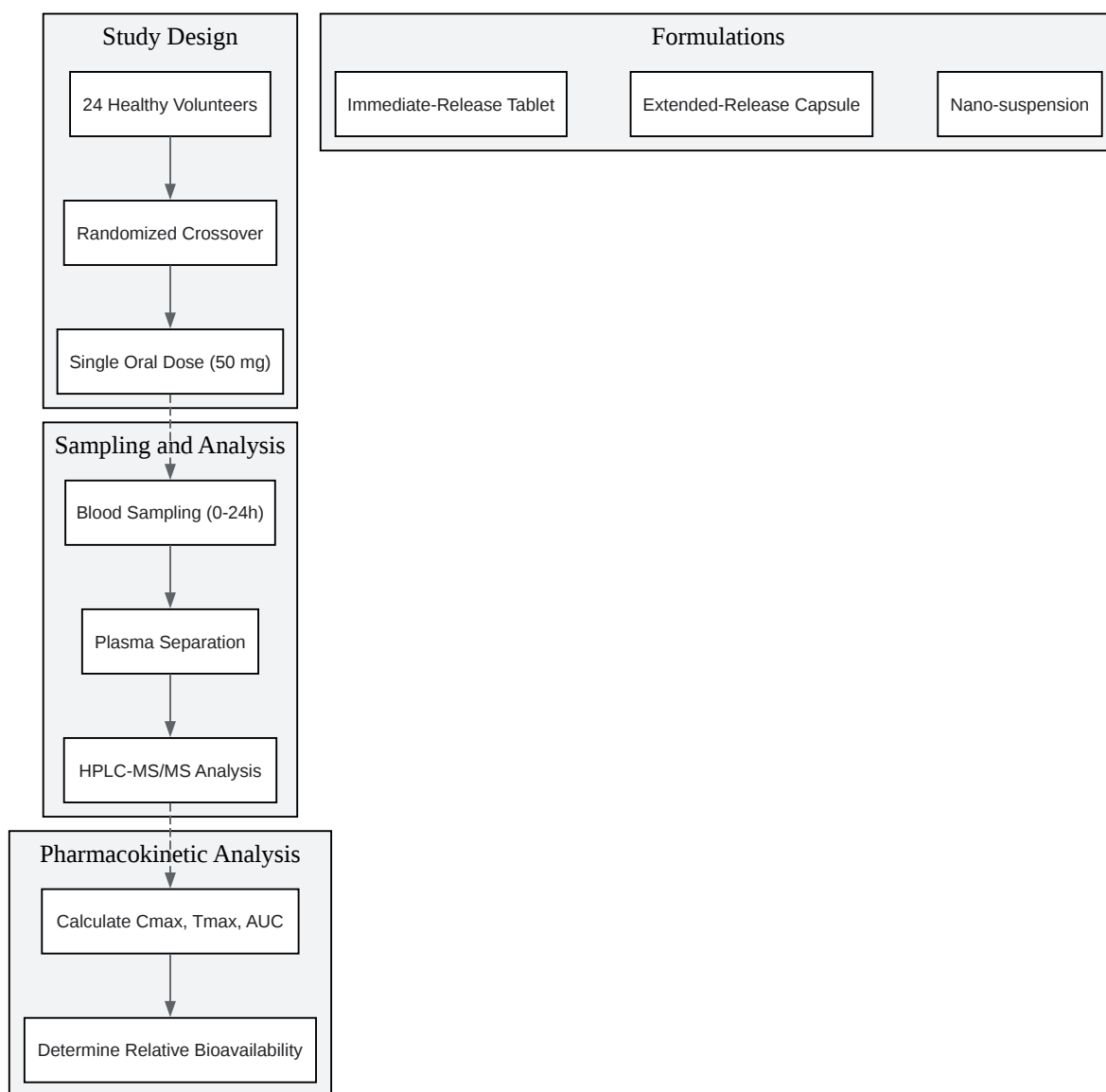
Blood Sampling and Analysis

Blood samples (5 mL) were collected into EDTA-containing tubes at pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration. Plasma was separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis. Plasma concentrations of **Coretinphencone** were determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Analysis

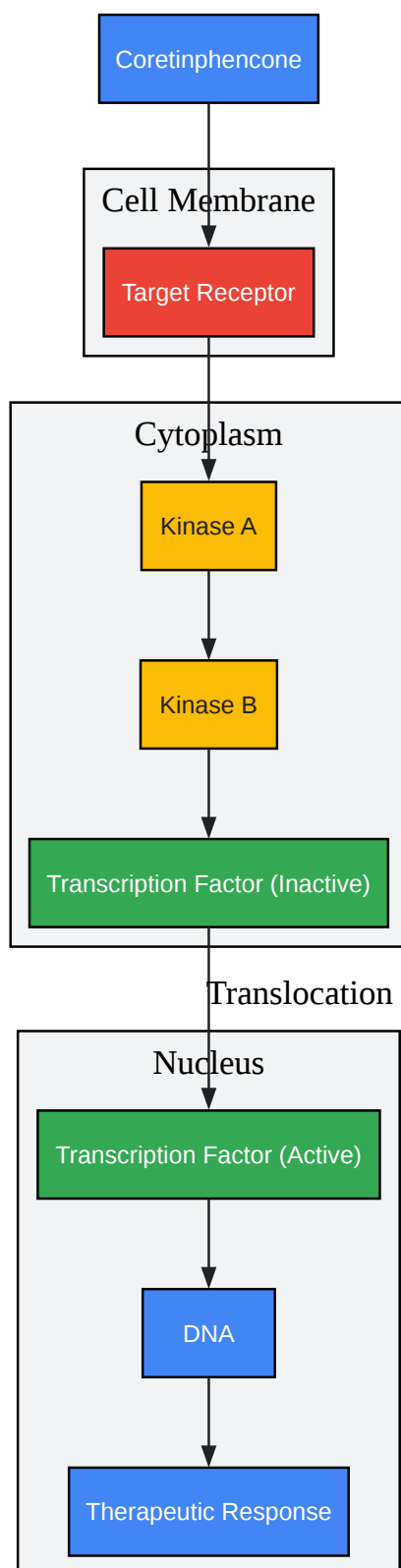
Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC(0-t)), were calculated using non-compartmental analysis with Phoenix WinNonlin software. The relative bioavailability of the extended-release and nano-suspension formulations was calculated relative to the immediate-release tablet.

Visualized Experimental Workflow and Signaling Pathway



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Caption: Workflow for the comparative bioavailability study.



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